2-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-5-fluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation or reduction can lead to different functionalized compounds.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-fluorophenyl)acetic acid
- 3-Bromo-5-fluorophenylboronic acid
Comparison
2-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H4BrFN2O |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-6-1-5(2-7(10)3-6)8-12-11-4-13-8/h1-4H |
InChI Key |
OJBROWQZHGKTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NN=CO2 |
Origin of Product |
United States |
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